molecular formula C21H15BrN6OS B2438418 N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206989-21-0

N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2438418
CAS No.: 1206989-21-0
M. Wt: 479.36
InChI Key: CXWNEQGXYJJFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15BrN6OS and its molecular weight is 479.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Impacts and Insecticidal Agents

A study explored the synthesis and characterization of new heterocyclic compounds, including those related to the N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide structure. These compounds were assessed for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The research found that certain compounds displayed potent toxic effects, suggesting their application in insect control (Soliman et al., 2020).

Anticancer and Antimicrobial Activities

Another study focused on the synthesis of various heterocycles, including derivatives similar to this compound. Some of these compounds were found to possess significant anticancer and antimicrobial activities. This suggests their potential use in developing new therapies for cancer and infectious diseases (Riyadh et al., 2013).

Anti-Acetylcholinesterase Activity

A related study synthesized new pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, which showed significant anti-acetylcholinesterase activities. These findings indicate potential applications in treating neurological disorders such as Alzheimer's disease, where acetylcholinesterase inhibitors are a key part of therapy (Romdhane et al., 2016).

Synthesis and Electrophilic Substitutions

Research into the synthesis and electrophilic substitutions of novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which are structurally related to this compound, revealed new chemical processes. These processes could be vital in developing new pharmaceutical compounds or in improving the synthesis of existing drugs (Atta, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-bromophenylamine with 2-chloroacetyl chloride to form N-(3-bromophenyl)-2-chloroacetamide. This intermediate is then reacted with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "3-bromophenylamine", "2-chloroacetyl chloride", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol", "base" ], "Reaction": [ "Step 1: 3-bromophenylamine is reacted with 2-chloroacetyl chloride in the presence of a base to form N-(3-bromophenyl)-2-chloroacetamide.", "Step 2: N-(3-bromophenyl)-2-chloroacetamide is then reacted with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol in the presence of a base to form the final product, N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] }

CAS No.

1206989-21-0

Molecular Formula

C21H15BrN6OS

Molecular Weight

479.36

IUPAC Name

N-(3-bromophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H15BrN6OS/c22-15-7-4-8-16(11-15)23-19(29)13-30-21-25-24-20-18-12-17(14-5-2-1-3-6-14)26-28(18)10-9-27(20)21/h1-12H,13H2,(H,23,29)

InChI Key

CXWNEQGXYJJFNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.